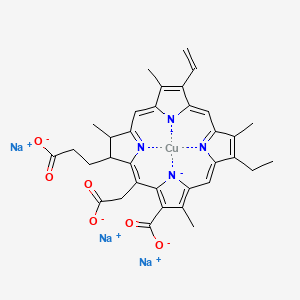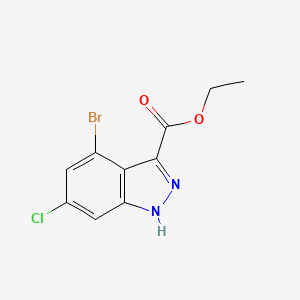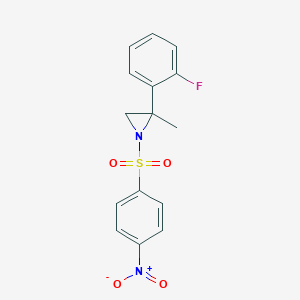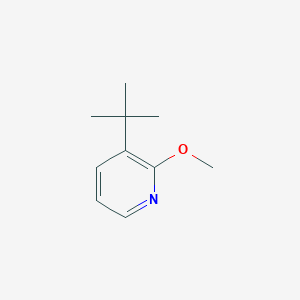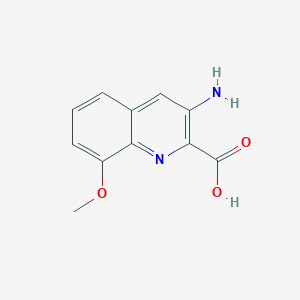
5-Bromo-3-fluoro-N-hydroxypicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-N-hydroxypicolinimidamide typically involves the reaction of 5-bromo-3-fluoropyridine with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at a controlled temperature . The process may involve multiple steps, including the formation of intermediate compounds, followed by purification to obtain the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-fluoro-N-hydroxypicolinimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-3-fluoro-N-hydroxypicolinimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-fluoro-N-hydroxypicolinimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-fluoropyridine: A precursor in the synthesis of 5-Bromo-3-fluoro-N-hydroxypicolinimidamide.
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Another fluorinated compound with different applications.
Uniqueness
This compound is unique due to its specific combination of bromine, fluorine, and hydroxylamine functional groups. This combination imparts distinct chemical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H5BrFN3O |
|---|---|
Peso molecular |
234.03 g/mol |
Nombre IUPAC |
5-bromo-3-fluoro-N'-hydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5BrFN3O/c7-3-1-4(8)5(10-2-3)6(9)11-12/h1-2,12H,(H2,9,11) |
Clave InChI |
TYHXZQABBUKAOZ-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C=NC(=C1F)/C(=N/O)/N)Br |
SMILES canónico |
C1=C(C=NC(=C1F)C(=NO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




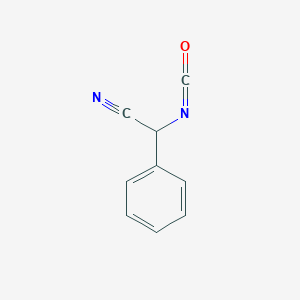
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)


